molecular formula C17H18N2O2 B4165548 N-methyl-N-phenyl-4-(propanoylamino)benzamide

N-methyl-N-phenyl-4-(propanoylamino)benzamide

Cat. No.: B4165548
M. Wt: 282.34 g/mol
InChI Key: JXLLDSWXKBCGFI-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-4-(propanoylamino)benzamide is an organic compound with the molecular formula C14H13NO. It is a derivative of benzamide, characterized by the presence of a methyl group attached to the nitrogen atom and a propionylamino group attached to the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-phenyl-4-(propanoylamino)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with a Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and highly efficient pathway provides a rapid and mild reaction condition, resulting in high yields of the desired benzamide derivatives.

Industrial Production Methods

In industrial settings, the production of this compound typically involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be incompatible with certain functionalized molecules . The use of advanced catalysts and green technologies, such as ultrasonic irradiation, can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-4-(propanoylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted benzamide derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-methyl-N-phenyl-4-(propanoylamino)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of therapeutic agents and drugs.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-4-(propanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-phenylbenzamide
  • N-methyl-N-benzoylaniline
  • N-phenyl-N-methylbenzamide

Uniqueness

N-methyl-N-phenyl-4-(propanoylamino)benzamide is unique due to the presence of the propionylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

IUPAC Name

N-methyl-N-phenyl-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-3-16(20)18-14-11-9-13(10-12-14)17(21)19(2)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLLDSWXKBCGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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